Farnesoic acid

Description

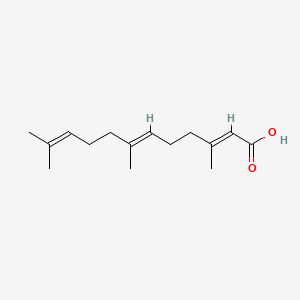

Structure

3D Structure

Properties

IUPAC Name |

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3,(H,16,17)/b13-9+,14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHFZYAELPOJIV-IJFRVEDASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC(=O)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C(=O)O)/C)/C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315326 |

Source

|

| Record name | (E,E)-Farnesoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-11-3, 7548-13-2 |

Source

|

| Record name | (E,E)-Farnesoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E,E)-Farnesoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARNESOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SID9VM1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Roles of Farnesoic Acid in Insect Development: Precursor and Signaling Molecule

Abstract

Farnesoic acid (FA) holds a critical, albeit often understated, position in the endocrinology of insect development. Traditionally viewed as the immediate precursor to the vital juvenile hormones (JHs), particularly JH III, recent evidence increasingly points to FA's intrinsic biological activities, independent of its conversion. This technical guide provides an in-depth examination of the biosynthesis, metabolism, and multifaceted biological roles of this compound. We consolidate quantitative data from key studies, detail essential experimental protocols for its investigation, and present visualized signaling and metabolic pathways to offer a comprehensive resource for researchers in entomology, endocrinology, and pest management.

Introduction

Insect development, a precisely orchestrated process involving molting and metamorphosis, is primarily regulated by two principal hormones: the steroid hormone ecdysone (B1671078) and the sesquiterpenoid juvenile hormones (JHs). JHs are crucial for maintaining the larval state, preventing metamorphosis, and regulating reproductive maturation in adults. This compound (FA) is the direct, unepoxidated precursor to JH III, the most ubiquitous form of JH in insects. The final step in JH III biosynthesis involves the methylation of FA by the enzyme juvenile hormone acid O-methyltransferase (JHAMT). While this role as a prohormone is well-established, FA has also been shown to accumulate in certain tissues and exert its own biological effects, suggesting a dual functionality that is of significant interest for both basic research and the development of novel insecticides.

Biosynthesis and Metabolism of this compound

This compound is synthesized via the mevalonate (B85504) (MVA) pathway, which produces the C15 sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). The conversion of FPP to FA and its subsequent methylation to JH III occurs primarily in the corpora allata (CA), a pair of endocrine glands associated with the brain.

The terminal steps of this pathway are of particular interest. An aldehyde dehydrogenase converts farnesal (B56415) to this compound. The final, rate-limiting step in JH III synthesis is the O-methylation of the carboxyl group of this compound, a reaction catalyzed by S-adenosyl-L-methionine-dependent O-methyltransferase (JHAMT). This enzyme is a key regulatory point and a primary target for insecticide development.

Caption: Biosynthesis pathway from Acetyl-CoA to Juvenile Hormone III.

Quantitative Analysis of this compound and Related Compounds

Precise quantification of FA and JH III is essential for understanding their physiological roles. Due to their lipophilic nature and low concentrations, sensitive methods are required.[1] The data below, compiled from various studies, highlight typical concentrations and enzyme activities.

| Compound/Enzyme | Insect Species | Developmental Stage/Tissue | Measured Value | Significance | Reference |

| This compound (FA) | Aedes aegypti | Adult Female Corpora Allata-Corpora Cardiaca (CA-CC) | 77.3 ± 4.1 fmol/CA-CC | Establishes a baseline pool of the JH precursor in the primary synthesis gland. | [1] |

| JH III Synthesis Rate | Aedes aegypti | Newly Emerged Adult Female (Exposed CA) | 23 fmol/CA/h | Shows the basal rate of hormone production post-eclosion. | [2][3] |

| JH III Synthesis Rate | Aedes aegypti | 5h Post-Blood Meal (Exposed CA) | Increased to 23 fmol/CA/h | Demonstrates that a blood meal stimulates a rapid increase in JH III synthesis. | [2][3] |

| JH III Titer | Solenopsis invicta | Sexually Mature Alate Female Hemolymph | 0.32 ± 0.04 pmol/µL | Provides a measure of circulating hormone levels in a reproductively active adult. | [4] |

| JHAMT Activity (Recombinant) | Bombyx mori | N/A | Catalyzes methylation of FA and JH acids I, II, III | Confirms the function of the cloned enzyme as a bona fide JHAMT. | [5] |

| JHAMT Activity (Recombinant) | Drosophila melanogaster | N/A | Catalyzes conversion of FA to methyl farnesoate | Demonstrates the enzyme's specific catalytic activity. | [6][7] |

| JH III Production | Diploptera punctata | Final Instar Larva (Days 0-8) | 2 to 6 pmol/hr per pair of CA | Indicates high JH production early in the final instar to maintain larval status. | [8] |

| FA Production | Diploptera punctata | Final Instar Larva (Entire Stadium) | 0.5 to 2.0 pmol/hr per pair of CA | Shows that FA is produced even when JH III synthesis is low, suggesting it may have other roles or its conversion is regulated. | [8] |

Biological Roles of this compound

Obligate Precursor to Juvenile Hormone III

The most well-documented role of FA is as the immediate precursor to JH III. The conversion of FA to methyl farnesoate (MF) by JHAMT is considered a critical regulatory step in JH biosynthesis.[5][9] The expression and activity of JHAMT often correlate with JH titers; its suppression via RNA interference (RNAi) or during development is essential for the decline in JH that initiates metamorphosis.[5][10]

-

Evidence from RNAi: Knockdown of the JHAMT gene in the red flour beetle, Tribolium castaneum, resulted in precocious larval-pupal metamorphosis, a phenotype that could be rescued by applying a JH mimic.[10] This provides strong genetic evidence that the methylation of FA is essential for maintaining the larval state.[10] Similar RNAi studies in the small hive beetle, Aethina tumida, showed that silencing JHAMT affected ovarian development and significantly reduced female fecundity and fertility, effects that were partially rescued by a JH analog.[11][12]

Independent Signaling Functions

While the prohormone role of FA is clear, evidence suggests it is not merely a passive intermediate. In crustaceans, the homolog of JHAMT is absent, and methyl farnesoate (MF), not JH, acts as the primary sesquiterpenoid hormone. This compound itself has been identified as a key hormone in cnidarians (e.g., jellyfish).[13] This evolutionary context suggests that FA is an ancient signaling molecule, and its role as a JH precursor in insects is a more recent evolutionary development.[13]

In insects, the accumulation of FA in the corpora allata of the cockroach Diploptera punctata during periods of low JH synthesis suggests that the regulation of JHAMT activity can lead to a buildup of FA, which may then exert its own biological effects.[8] While a specific FA receptor in insects has not yet been identified, its structural similarity to JH suggests potential cross-reactivity with JH receptors or the existence of a dedicated, ancestral receptor system.

Caption: Conceptual diagram of the dual roles of this compound.

Key Experimental Protocols

Investigating the role of FA requires specialized biochemical and molecular techniques. Below are summarized methodologies for key experimental approaches.

Quantification of FA and JH III by HPLC with Fluorescence Detection

This method provides high sensitivity for quantifying FA and JH from biological samples like hemolymph or dissected glands.[1]

Objective: To accurately measure the amount of FA and JH III in a biological sample.

Methodology:

-

Homogenization & Extraction: Tissues (e.g., corpora allata, whole body) are homogenized in a solvent like 80% methanol. A known amount of an internal standard (e.g., a non-native JH analog) is added for recovery calculation.

-

Lipid Extraction: Lipids, including FA and JH, are extracted from the aqueous homogenate using an organic solvent such as hexane. The mixture is vortexed and centrifuged, and the organic (upper) phase is collected. This step is repeated to ensure complete extraction.

-

Derivatization (Tagging):

-

For FA: The carboxyl group is derivatized with a fluorescent tag (e.g., 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole, AABD-SH) to enable detection.[1]

-

For JH III: The epoxide group is first opened using sodium sulfide, then derivatized with a different fluorescent tag (e.g., 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole, DBD-COCl).[1]

-

-

HPLC Analysis: The derivatized samples are injected into a reverse-phase high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.

-

Quantification: The analytes are separated on a C18 column and detected based on their fluorescence. The amount of each compound is calculated by comparing its peak area to a standard curve generated with known amounts of derivatized FA and JH III, corrected for recovery using the internal standard.

In Vitro Radiochemical Assay for JH Biosynthesis

This classic assay measures the rate of JH synthesis by isolated corpora allata (CA) by tracking the incorporation of a radiolabeled precursor.

Objective: To measure the rate of JH and FA synthesis and release by isolated corpora allata.

Methodology:

-

Gland Dissection: Corpora allata, often with the corpora cardiaca and brain still attached (Br-CC-CA complex), are dissected from the insect in a physiological saline solution.

-

Incubation: Glands are transferred to an incubation medium (e.g., TC-199) containing a radiolabeled precursor, typically L-[methyl-³H]methionine. The ³H-methyl group will be transferred from S-adenosyl-L-methionine (SAM) to FA, labeling the final JH product.

-

Extraction: After incubation (e.g., 2-6 hours), the medium is collected, and the hormones are extracted with an organic solvent like isooctane.

-

Separation & Detection: The extracted radiolabeled products (JH III, MF, FA) are separated using thin-layer chromatography (TLC) or HPLC.

-

Quantification: The amount of radioactivity in the spots/peaks corresponding to the standards is measured using liquid scintillation counting. The rate of synthesis is then calculated and expressed as pmol or fmol of JH produced per hour per pair of glands.[8]

Caption: Workflow for FA/JH quantification via HPLC-Fluorescence Detection.

RNA Interference (RNAi) for Gene Function Analysis

RNAi is a powerful tool to probe the function of genes in the FA metabolic pathway, such as JHAMT.

Objective: To determine the physiological function of a target gene by silencing its expression.

Methodology:

-

dsRNA Synthesis: A DNA template for a specific region of the target gene (e.g., JHAMT) is generated by PCR. This template is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA).

-

dsRNA Delivery: The dsRNA is introduced into the insect. This is typically done by microinjection into the hemocoel of larvae or adults. Oral delivery mixed with food is also possible for some species.[11]

-

Gene Silencing: The dsRNA triggers the insect's cellular RNAi machinery to degrade the target mRNA, effectively knocking down gene expression. A control group is injected with a non-specific dsRNA (e.g., from GFP).

-

Phenotypic Analysis: The treated insects are monitored for developmental or reproductive defects. For JHAMT knockdown, expected phenotypes include precocious metamorphosis, sterility, or reduced fecundity.[10][12]

-

Verification: The efficiency of the knockdown is confirmed by measuring the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR) in treated versus control insects.

Conclusion and Future Directions

This compound is a pivotal molecule in insect endocrinology, functioning as both the direct precursor to JH III and, likely, as a signaling molecule in its own right. The regulation of JHAMT appears to be a key control point that determines the flux of FA into JH, and its inhibition offers a promising avenue for the development of targeted insecticides.

Future research should focus on several key areas:

-

Receptor Identification: The definitive identification and characterization of an insect receptor specific for this compound would be a major breakthrough, confirming its role as an independent hormone.

-

Crosstalk with Other Pathways: Investigating the interaction between FA/JH signaling and other endocrine pathways, such as ecdysone signaling, will provide a more integrated understanding of developmental control.

-

Comparative Endocrinology: Expanding studies to a wider range of insect orders will help elucidate the evolutionary trajectory of sesquiterpenoid signaling and clarify the conserved versus species-specific roles of this compound.

By continuing to explore the multifaceted biology of this simple but crucial molecule, we can gain deeper insights into insect development and open new doors for innovative pest management strategies.

References

- 1. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assay for the biosynthesis and metabolism of juvenile hormone by exposed corpora allata of Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Juvenile hormone acid methyltransferase: a key regulatory enzyme for insect metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Juvenile hormone acid O-methyltransferase in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Production and utilization of this compound in the juvenile hormone biosynthetic pathway by corpora allata of larval Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Juvenile hormone acid O-methyltransferase - Wikipedia [en.wikipedia.org]

- 10. RNAi-mediated knockdown of juvenile hormone acid O-methyltransferase gene causes precocious metamorphosis in the red flour beetle Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RNAi-mediated knockdown of juvenile hormone acid methyltransferase depresses reproductive performance in female Aethina tumida | CoLab [colab.ws]

- 12. RNAi-mediated knockdown of juvenile hormone acid methyltransferase depresses reproductive performance in female Aethina tumida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Isolation of Farnesoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Farnesoic acid (FA), a sesquiterpenoid, is a pivotal molecule in the endocrinology of many invertebrates. Initially identified as a direct precursor to juvenile hormone III (JH III) in insects, its role has expanded to that of a crucial hormone in its own right, particularly in crustaceans where it is a precursor to methyl farnesoate (MF).[1][2] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound. It details the experimental protocols used for its extraction and quantification, presents key quantitative data in a structured format, and explores its relevance in modern drug development. The document is intended to serve as a foundational resource for researchers in endocrinology, developmental biology, and pharmacology.

The Discovery of a Key Sesquiterpenoid

The study of this compound is intrinsically linked to the research on juvenile hormones (JHs), which are critical for regulating development, metamorphosis, and reproduction in insects.[1] FA was first recognized as the immediate precursor to JH III, produced and released by the corpora allata (CA) of insects like the cockroach Diploptera punctata.[3] Later, the discovery of methyl farnesoate (MF) in crustaceans in the late 1980s, specifically in the crab Libinia emarginata, broadened the biological significance of this pathway.[1][2] In crustaceans, the mandibular organ (MO) synthesizes and secretes both FA and MF, with MF functioning as the primary crustacean juvenile hormone analog.[4][5] Further research has confirmed the presence of this compound in other diverse animal groups, including cnidarians (jellyfish), suggesting an ancient and widespread role for sesquiterpenoid signaling in the animal kingdom.[1]

Biosynthesis of this compound

This compound is synthesized via the highly conserved mevalonate (B85504) (MVA) pathway, which is responsible for the production of all isoprenoids.[1]

The key steps culminating in this compound are:

-

Mevalonate Pathway : Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then reacts with another acetyl-CoA to produce β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase, a critical rate-limiting step, reduces HMG-CoA to mevalonate.[1]

-

Isoprenoid Precursor Formation : Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

-

Farnesyl Diphosphate (FPP) Synthesis : IPP and DMAPP are sequentially condensed to form geranyl diphosphate (C10) and subsequently farnesyl diphosphate (FPP) (C15).[1]

-

Conversion of FPP to this compound : In arthropods, which typically lack squalene (B77637) synthase for cholesterol synthesis, FPP is channeled towards sesquiterpenoid hormone production. FPP is first dephosphorylated to farnesol (B120207) (FOH). Farnesol is then oxidized to farnesal (B56415) (FO), which is finally oxidized to this compound (FA) by the enzyme aldehyde dehydrogenase 3 (ALDH3).[1][6]

Metabolic Fate and Signaling Roles

The biological function of this compound diverges significantly between different animal lineages, primarily in its role as either an end-product hormone or an intermediate precursor.

-

In Insects: FA is primarily a precursor. It is methylated by the enzyme this compound O-methyltransferase (FAMeT) to produce methyl farnesoate (MF), which is then epoxidized to form the active juvenile hormone (e.g., JH III).[3][7] The regulation of JH biosynthesis is tightly controlled, with ALDH3 being a key regulatory point.[6]

-

In Crustaceans: Both FA and MF act as hormones. The mandibular organ produces a significantly larger amount of FA compared to MF.[5] MF is considered the crustacean equivalent of insect JH, regulating processes like reproduction and development.[2][4] FAMeT is the key enzyme that converts FA to MF in these animals.[8][9]

-

In Cnidarians: Genomic and mass spectrometry data suggest that the sesquiterpenoid pathway in jellyfish terminates with the production of this compound, which likely functions as a hormone.[1]

Experimental Protocols for Isolation and Quantification

The isolation and analysis of this compound require sensitive techniques due to its low concentration in biological tissues. Methodologies often involve solvent extraction followed by advanced chromatography and mass spectrometry.

Protocol: Extraction of Sesquiterpenoids from Tissue

This protocol is a generalized method adapted from studies on jellyfish and other invertebrate tissues.[1]

-

Tissue Homogenization : Weigh frozen tissue samples (e.g., 100-200 mg) and place them in stainless steel grinding jars pre-chilled in liquid nitrogen. Homogenize the tissue at a high frequency (e.g., 20 Hz) for 30-60 seconds.

-

Solvent Extraction : Immediately transfer the powdered homogenate to a glass centrifuge tube. Add 1 mL of acetonitrile (B52724), 1 mL of 0.9% (w/v) sodium chloride solution, and an appropriate internal standard (e.g., 10 ng JH III-D3).

-

Phase Separation : Sonicate the mixture for 1 minute, then vortex thoroughly. Add 2 mL of n-hexane and vortex again to extract the lipophilic sesquiterpenoids. Centrifuge to separate the phases.

-

Collection and Drying : Carefully collect the upper hexane (B92381) phase and transfer it to a new glass vial. Repeat the hexane extraction on the lower aqueous phase once more and combine the hexane fractions. Dry the combined extract under a gentle stream of nitrogen.

-

Reconstitution : Re-dissolve the dried residue in a known volume (e.g., 100 µL) of a suitable solvent like acetonitrile for analysis.

Protocol: Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate quantification.[1]

-

Chromatographic Separation : Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18). Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry : Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

-

Detection : Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. This provides high selectivity and sensitivity.

-

Quantification : Construct a standard curve using synthetic this compound standards of known concentrations. Calculate the concentration of FA in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Quantitative and Physicochemical Data

Precise quantitative data is essential for understanding the physiological roles of this compound. The tables below summarize key data from the literature.

Table 1: Physicochemical Properties of (2E,6E)-Farnesoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | [10] |

| Molecular Weight | 236.35 g/mol | [10] |

| CAS Number | 462-11-3 | [11] |

| IUPAC Name | (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoic acid | [10] |

| Purity (Commercial) | >95% | [11] |

| Boiling Point | 172-175 °C at 3 Torr | [12] |

| Density | 0.9420 g/cm³ at 20 °C | [12] |

Table 2: this compound Titers and Production Rates in Various Organisms

| Organism | Tissue / Condition | Measurement | Value | Source |

| Diploptera punctata (Cockroach) | Corpora Allata (in vitro) | FA Production Rate | 0.5 - 2.0 pmol/hr/pair | [3] |

| Homarus americanus (Lobster) | Mandibular Organ (in vitro) | FA vs. MF Production | FA production is 7.5x MF production | [5] |

| Cyanea capillata (Lion's Mane Jellyfish) | Medusa Tissue | FA Titer | 55.02 ± 9.21 ng/g | [1] |

| Rhopilema esculentum (Edible Jellyfish) | Medusa Tissue | FA Titer | 1.04 ± 0.48 ng/g | [1] |

Relevance in Drug Development

The this compound biosynthesis pathway and its downstream products are attractive targets for the development of novel therapeutic and pest control agents.

-

Target-Specific Insecticides : The enzymes in the JH biosynthetic pathway, such as aldehyde dehydrogenase 3 (ALDH3), are unique to arthropods and represent promising targets.[6] Inhibiting these enzymes can disrupt insect development and reproduction, offering a more target-specific alternative to broad-spectrum pesticides.

-

Antifungal Agents : this compound has been shown to inhibit filament formation in the pathogenic yeast Candida albicans, a key step in its virulence.[11] This suggests that FA or its derivatives could be explored as potential antifungal therapies.

-

Farnesyltransferase Inhibitors (FTIs) : While not directly targeting FA, FTIs inhibit the farnesylation of proteins, a process that utilizes the FA precursor, FPP. This class of drugs has been extensively investigated in cancer therapy, and understanding the flux through the FPP metabolic network, including the branch leading to FA, is relevant to their mechanism of action.[13]

Conclusion

This compound has evolved from being considered a simple metabolic intermediate to a molecule of significant biological importance. It serves as a critical precursor to juvenile hormones in insects and as a hormone in its own right in crustaceans and likely other ancient animal lineages. The technical protocols for its extraction and quantification, now refined with highly sensitive mass spectrometry techniques, allow for a deeper understanding of its physiological roles. For drug development professionals, the enzymes involved in FA biosynthesis present viable targets for creating specific insecticides and potential antifungal agents, highlighting the continued relevance of this fundamental signaling molecule.

References

- 1. Rethinking Sesquiterpenoids: A Widespread Hormone in Animals [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Production and utilization of this compound in the juvenile hormone biosynthetic pathway by corpora allata of larval Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Evolution Analysis of the Complete Methyl Farnesoate Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and methyl farnesoate production during lobster reproduction: possible functional correlation with retinoid X receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldehyde dehydrogenase 3 converts farnesal into this compound in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A putative this compound O-methyltransferase (FAMeT) orthologue in Drosophila melanogaster (CG10527): relationship to juvenile hormone biosynthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidation of the role of this compound O-methyltransferase (FAMeT) in the giant freshwater prawn, Macrobrachium rosenbergii: Possible functional correlation with ecdysteroid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A this compound O-methyltransferase (FAMeT) from Exopalaemon carinicauda is responsive to Vibrio anguillarum and WSSV challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C15H24O2 | CID 5275507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (E,E)-Farnesoic acid - Echelon Biosciences [echelon-inc.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

Farnesoic Acid as a Precursor to Methyl Farnesoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesoic acid (FA) is a crucial sesquiterpenoid that serves as the immediate precursor to methyl farnesoate (MF), a key hormone in the developmental and reproductive processes of many arthropods. The enzymatic conversion of FA to MF is a critical regulatory step in the juvenile hormone (JH) biosynthetic pathway. This technical guide provides an in-depth overview of this conversion, including the enzymes involved, detailed experimental protocols for its analysis, quantitative kinetic data, and the associated signaling pathways. This information is intended to support researchers and drug development professionals in their efforts to understand and manipulate these fundamental biological processes.

Introduction

In the intricate endocrine system of insects and crustaceans, the juvenile hormone (JH) family of sesquiterpenoids plays a pivotal role in regulating metamorphosis, reproduction, and behavior. Methyl farnesoate (MF) is a non-epoxidized precursor to the most common form of juvenile hormone, JH III, and in many crustacean species, it functions as the primary circulating juvenoid. The biosynthesis of MF from this compound is catalyzed by the enzyme This compound O-methyltransferase (FAMeT) , also known as juvenile hormone acid methyltransferase (JHAMT) . This enzymatic step is a key regulatory point in the JH pathway and represents a potential target for the development of novel insecticides and agents for aquaculture.

The Biosynthetic Pathway: From this compound to Methyl Farnesoate

The conversion of this compound to methyl farnesoate is a methylation reaction where a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) is transferred to the carboxyl group of this compound.

The Central Enzyme: this compound O-Methyltransferase (FAMeT)

FAMeT is a member of the S-adenosyl-L-methionine-dependent methyltransferase superfamily.[1][2][3] It exhibits specificity for this compound and, in some insects, for juvenile hormone acids. The expression and activity of FAMeT are tightly regulated, often correlating with developmental stage and reproductive status.

The generalized reaction is as follows:

This compound + S-adenosyl-L-methionine ---(FAMeT)---> Methyl Farnesoate + S-adenosyl-L-homocysteine

Quantitative Data on this compound O-Methyltransferase Activity

The kinetic properties of FAMeT/JHAMT vary across different species, reflecting adaptations in their developmental and reproductive strategies. The following table summarizes available quantitative data on the enzymatic activity of FAMeT/JHAMT from various insect species.

| Species | Enzyme | Substrate | Km (µM) | Vmax/kcat | Reference |

| Diaphorina citri (Asian citrus psyllid) | This compound O-methyltransferase (DcFA-o-MT) | This compound | - | 0.752 x 10⁻³ s⁻¹ | |

| Manduca sexta (Tobacco hornworm) | Farnesol Oxidase | Farnesol | 1 | - | [4][5] |

| Bombyx mori (Silkworm) | Juvenile hormone acid methyltransferase (BmJHAMT) | This compound | - | ~30% relative activity compared to JHA I | [6] |

| Bombyx mori (Silkworm) | Juvenile hormone acid methyltransferase (BmJHAMT) | JH acid I | - | Highest activity | [6] |

| Bombyx mori (Silkworm) | Juvenile hormone acid methyltransferase (BmJHAMT) | JH acid II | - | Similar activity to JHA I | [6] |

| Bombyx mori (Silkworm) | Juvenile hormone acid methyltransferase (BmJHAMT) | JH acid III | - | ~50% relative activity compared to JHA I | [6] |

Note: A comprehensive dataset for Km and Vmax/kcat values across a wider range of species is still an active area of research. The data presented here is based on available literature.

Experimental Protocols

In Vitro Radiochemical Assay for this compound O-Methyltransferase Activity

This protocol is a widely used method to quantify the enzymatic conversion of this compound to methyl farnesoate.[6][7][8]

Materials:

-

Enzyme Source: Purified recombinant FAMeT or tissue homogenate (e.g., corpora allata from insects, mandibular organ from crustaceans).

-

Substrate: this compound.

-

Radiolabeled Co-substrate: [³H-methyl]-S-adenosyl-L-methionine.

-

Buffer: 50 mM Tris-HCl, pH 7.5.[6]

-

Stop Solution: To be determined based on the specific protocol being adapted.

-

Extraction Solvent: Isooctane (B107328).[6]

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), a known concentration of this compound, and [³H-methyl]-S-adenosyl-L-methionine.

-

Enzyme Addition: Initiate the reaction by adding the enzyme preparation (purified FAMeT or tissue homogenate) to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding a suitable stop solution.

-

Extraction: Add isooctane to the reaction mixture to extract the radiolabeled methyl farnesoate. Vortex thoroughly and centrifuge to separate the phases.

-

Quantification: Transfer a known volume of the isooctane (organic) phase to a scintillation vial containing scintillation fluid.

-

Measurement: Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-methyl farnesoate produced.

-

Calculation: Calculate the enzyme activity based on the specific activity of the [³H-methyl]-S-adenosyl-L-methionine and the amount of product formed per unit time per amount of protein.

Purification of Recombinant this compound O-Methyltransferase

The expression and purification of recombinant FAMeT are essential for detailed kinetic studies and for generating specific antibodies.

Materials:

-

Expression vector containing the FAMeT cDNA.

-

E. coli expression strain (e.g., BL21(DE3)).

-

LB medium and appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, lysozyme, DNase I, and protease inhibitors).

-

Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Wash buffer (lysis buffer with a low concentration of imidazole).

-

Elution buffer (lysis buffer with a high concentration of imidazole).

-

Dialysis buffer.

Procedure:

-

Transformation: Transform the expression vector into a suitable E. coli strain.

-

Culture Growth: Grow the transformed bacteria in LB medium with the appropriate antibiotic to an optimal density (e.g., OD₆₀₀ of 0.6-0.8).

-

Induction: Induce protein expression by adding IPTG to the culture and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Apply the cleared lysate to an equilibrated affinity chromatography column.

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the recombinant FAMeT from the column using elution buffer.

-

Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer and store at -80°C.

Signaling Pathways and Experimental Workflows

Juvenile Hormone Biosynthesis Pathway

The conversion of this compound to methyl farnesoate is a key step in the broader juvenile hormone biosynthetic pathway. The order of the final epoxidation and methylation steps can vary between different insect orders.

Juvenile Hormone Biosynthesis Pathway

Methyl Farnesoate Signaling Pathway

In crustaceans, methyl farnesoate is believed to exert its effects through a nuclear receptor complex. The current model suggests that MF binds to a heterodimer of the Methoprene-tolerant (Met) receptor and the Steroid receptor coactivator (SRC), which then regulates the transcription of target genes.[9] In some contexts, the Retinoid X Receptor (RXR) and Ecdysone Receptor (EcR) complex is also implicated in mediating MF's effects, often in conjunction with ecdysteroids.[10][11]

Methyl Farnesoate Signaling Pathway

Experimental Workflow for FAMeT Activity Assay

The following diagram outlines the general workflow for determining the enzymatic activity of this compound O-Methyltransferase.

References

- 1. A this compound O-methyltransferase (FAMeT) from Exopalaemon carinicauda is responsive to Vibrio anguillarum and WSSV challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A this compound O-methyltransferase (FAMeT) from Exopalaemon carinicauda is responsive to Vibrio anguillarum and WSSV challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular evidence for this compound O-methyltransferase (FAMeT) involved in the biosynthesis of vitellogenin in the Chinese mitten crab Eriocheir sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesol oxidation in insects: evidence that the biosynthesis of insect juvenile hormone is mediated by a specific alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Elucidation of the role of this compound O-methyltransferase (FAMeT) in the giant freshwater prawn, Macrobrachium rosenbergii: Possible functional correlation with ecdysteroid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A putative this compound O-methyltransferase (FAMeT) orthologue in Drosophila melanogaster (CG10527): relationship to juvenile hormone biosynthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Transgenerational Endocrine Signaling Pathway in Crustacea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interactions of methyl farnesoate and related compounds with a crustacean retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crustacean methyl farnesoate–binding protein is an insect juvenile hormone–binding protein homolog that inhibits molting - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Farnesoic Acid in Vertebrates: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesoic acid, a sesquiterpenoid molecule, is an intriguing endogenous compound in vertebrates. While its role as a precursor to juvenile hormones in insects is well-established, its significance in vertebrate biology is an area of burgeoning research. This technical guide provides a comprehensive overview of the current understanding of the endogenous presence of this compound in vertebrates, methodologies for its detection and quantification, and a discussion of its potential signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, drug discovery, and metabolic research.

I. Endogenous Presence and Distribution of this compound

This compound is an intermediate in the mevalonate (B85504) pathway, which is a conserved metabolic pathway in eukaryotes responsible for the synthesis of cholesterol and other isoprenoids. In vertebrates, farnesyl pyrophosphate (FPP), a precursor to this compound, is a key branch point in this pathway. While the majority of FPP is directed towards squalene (B77637) and subsequent cholesterol biosynthesis, a portion can be metabolized to farnesol (B120207), farnesal, and ultimately this compound.

Initial studies have confirmed the presence of farnesol and its derivatives, including this compound, in various vertebrate tissues. One study qualitatively identified this compound in a range of tissues from a male mouse, highlighting its widespread, albeit likely low-level, distribution.[1] The presence of these compounds in the blood suggests a potential for systemic circulation and hormonal action, although this role is still largely considered "overlooked" in vertebrate physiology.[1]

Quantitative Data on this compound Distribution in Vertebrates

To date, comprehensive quantitative data on the endogenous levels of this compound across a wide range of vertebrate tissues and species remain limited in the scientific literature. The following table summarizes the qualitative findings of one of the key studies in this area.

| Tissue | Farnesyl Pyrophosphate (FPP) | Farnesol | Farnesal | This compound |

| Brain | + | - | + | + |

| Muscle | - | - | - | + |

| Liver | - | + | - | + |

| Kidney | - | - | + | + |

| Testis | - | - | - | + |

| Blood | + | + | + | + |

| Table 1: Qualitative presence of farnesyl pyrophosphate and its derivatives in various tissues of a male mouse.[1] '+' indicates presence, '-' indicates levels close to the detection limit. |

A study on mice treated with a squalene synthase inhibitor, zaragozic acid A, demonstrated a significant increase in the production and urinary excretion of farnesol-derived dicarboxylic acids, with approximately 11 mg of total dicarboxylic acids excreted per day.[2] This suggests that under conditions where cholesterol synthesis is inhibited, the metabolic flux through the farnesoid pathway can be substantial, leading to the formation of this compound and its metabolites.[2]

II. Experimental Protocols for this compound Analysis

The analysis of this compound in vertebrate tissues requires sensitive and specific methodologies due to its expected low endogenous concentrations and its chemical nature as a lipophilic carboxylic acid. The following sections outline a general workflow for the extraction, purification, and quantification of this compound from biological samples.

A. Sample Collection and Homogenization

-

Tissue Collection: Tissues should be excised rapidly and immediately snap-frozen in liquid nitrogen to quench metabolic activity. Samples should be stored at -80°C until extraction.

-

Blood Collection: Whole blood should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma can be separated by centrifugation and stored at -80°C.

-

Homogenization: Frozen tissues should be ground to a fine powder under liquid nitrogen using a mortar and pestle. The powdered tissue is then transferred to a homogenizer with an appropriate extraction solvent.[3]

B. Lipid Extraction

A liquid-liquid extraction (LLE) method, such as a modified Folch or Bligh-Dyer procedure, is commonly employed for the extraction of lipids, including this compound, from biological matrices.[4][5][6]

-

Solvent System: A common solvent system is a mixture of chloroform (B151607) and methanol (B129727). For tissue samples, a typical ratio is 2:1 (v/v) chloroform:methanol.[6] For plasma, a 1:1 (v/v) mixture of 1-butanol (B46404) and methanol can also be effective.[4]

-

Extraction Procedure:

-

The homogenized tissue or plasma sample is mixed thoroughly with the extraction solvent.

-

For a two-phase extraction, water or a salt solution is added to partition the mixture into an aqueous and an organic phase.[3]

-

The mixture is centrifuged to separate the phases.

-

The lower organic phase, containing the lipids, is carefully collected.[3]

-

The extraction can be repeated to ensure complete recovery.

-

-

Solvent Evaporation: The collected organic extracts are dried under a stream of nitrogen gas.

C. Purification (Optional)

Solid-phase extraction (SPE) can be used for further purification and fractionation of the lipid extract to enrich for acidic lipids like this compound and remove interfering compounds.

D. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, the carboxylic acid group of this compound must be derivatized to increase its volatility and thermal stability.[7]

-

Esterification: A common derivatization method is esterification to form a methyl ester or other alkyl esters.[8] This can be achieved by reacting the dried extract with a reagent such as BF3-methanol or by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

-

Reaction Conditions: The derivatization reaction is typically carried out at an elevated temperature (e.g., 60-90°C) for a specific duration.[7]

E. Quantification by Mass Spectrometry

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound.

-

GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

Separation is achieved on a suitable capillary column.

-

The mass spectrometer is operated in selected ion monitoring (SIM) or full-scan mode for detection and quantification.

-

-

LC-MS/MS Analysis:

-

LC-MS/MS offers the advantage of analyzing underivatized this compound, simplifying sample preparation.[9]

-

A reversed-phase C18 or phenyl column can be used for chromatographic separation.[10]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

A stable isotope-labeled internal standard of this compound should be used for accurate quantification.

-

References

- 1. Farnesol-Like Endogenous Sesquiterpenoids in Vertebrates: The Probable but Overlooked Functional “Inbrome” Anti-Aging Counterpart of Juvenile Hormone of Insects? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Massive production of farnesol-derived dicarboxylic acids in mice treated with the squalene synthase inhibitor zaragozic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]

- 4. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. gcms.cz [gcms.cz]

- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

Farnesoic Acid: A Comprehensive Technical Guide on its Molecular Structure, Chemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesoic acid, a naturally occurring sesquiterpenoid, is a key intermediate in the biosynthesis of juvenile hormones in insects and has emerged as a significant signaling molecule in various biological systems. Its structural similarity to endogenous ligands of nuclear receptors, particularly the Farnesoid X Receptor (FXR), has positioned it as a molecule of interest for drug discovery and development. This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, and chemical reactivity of this compound. Furthermore, it details its biological roles, focusing on key signaling pathways, and provides comprehensive experimental protocols for its synthesis and analysis, serving as a critical resource for researchers in the field.

Molecular Structure and Stereochemistry

This compound is a 15-carbon, acyclic sesquiterpenoid carboxylic acid.[1] Its systematic IUPAC name is (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoic acid.[1] The molecule possesses three double bonds, with the stereochemistry at the C2-C3 and C6-C7 positions being predominantly in the trans (E) configuration in the most common isomer, all-trans-farnesoic acid.[1] The presence of multiple isomers is possible due to the stereochemistry of these double bonds.

Key Structural Features:

-

Carbon Skeleton: A 12-carbon chain with methyl groups at positions 3, 7, and 11.[1]

-

Functional Group: A carboxylic acid group at the C1 position.[1]

-

Unsaturation: Three double bonds located at C2, C6, and C10.[1]

-

Isomerism: The most biologically relevant isomer is generally the all-trans or (2E,6E)-farnesoic acid.[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄O₂ | [1][2] |

| Molecular Weight | 236.35 g/mol | [1] |

| CAS Number | 7548-13-2 | [2] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [3] |

| Boiling Point | 172-175 °C at 3 Torr | [2] |

| Density | 0.9420 g/cm³ at 20 °C | [2] |

| Water Solubility | 0.041 g/L (Predicted) | [4] |

| LogP | 4.48 - 4.68 (Predicted) | [4][5] |

| pKa (Strongest Acidic) | 5.12 (Predicted) | [4] |

Table 2: Spectroscopic Data for (2E,6E)-Farnesoic Acid

| Technique | Data and Assignments | Source(s) |

| ¹H NMR | Predicted shifts for key protons. Specific assignments require experimental data. | [6] |

| ¹³C NMR | Predicted shifts for carbon atoms. Specific assignments require experimental data. | [7] |

| Infrared (IR) Spectroscopy | Characteristic absorptions are expected for O-H stretch (broad, ~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-H stretches (below and above 3000 cm⁻¹).[8][9] | |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ at m/z 236 is expected. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group (loss of -OH or -COOH) and cleavage at the allylic positions of the double bonds. Common fragments observed in GC-MS are m/z 69 (base peak), 41, and 81.[6][10][11] |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily acting as a precursor in hormone biosynthesis and as a ligand for nuclear receptors.

Juvenile Hormone Biosynthesis

In many insect orders, this compound is a direct precursor to Juvenile Hormone III (JH III), a critical hormone regulating development, metamorphosis, and reproduction.[5][12] The final steps of this pathway can vary between different insect orders.

Two primary pathways from this compound to JH III have been identified:

-

Methylation then Epoxidation: this compound is first methylated by the enzyme Juvenile Hormone Acid O-Methyltransferase (JHAMT) to form methyl farnesoate. Subsequently, methyl farnesoate is epoxidized by a P450 epoxidase to yield JH III. This pathway is common in orders such as Orthoptera, Dictyoptera, Coleoptera, and Diptera.[1][13]

-

Epoxidation then Methylation: In this pathway, this compound is first epoxidized by a P450 epoxidase to form JH III acid. This intermediate is then methylated by JHAMT to produce the active JH III. This route is characteristic of the order Lepidoptera.[1][13]

Farnesoid X Receptor (FXR) Activation

This compound and its metabolites are known to be ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[3][14] The activation of FXR by ligands like this compound initiates a cascade of transcriptional regulation.

The general mechanism of FXR activation is as follows:

-

Ligand Binding: this compound or another ligand enters the cell and binds to the Ligand Binding Domain (LBD) of FXR.

-

Heterodimerization: Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[14]

-

DNA Binding: The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the heterodimer to FXREs leads to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes.[14] Key target genes include the Small Heterodimer Partner (SHP), which is a major transcriptional repressor of bile acid synthesis enzymes like CYP7A1.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study of this compound.

Protocol for Synthesis of (2E,6E)-Farnesoic Acid from (2E,6E)-Farnesol

This protocol describes a common method for the oxidation of farnesol (B120207) to this compound.

Materials:

-

(2E,6E)-Farnesol

-

Acetone (B3395972) (reagent grade)

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (HPLC grade)

Procedure:

-

Dissolution: Dissolve (2E,6E)-farnesol (1 equivalent) in a sufficient volume of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Oxidation: Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange-red to green. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (farnesol) is consumed.

-

Quenching: Quench the reaction by adding isopropanol (B130326) until the green color persists.

-

Extraction: Remove the acetone under reduced pressure. To the aqueous residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution to extract the acidic product.

-

Acidification: Cool the bicarbonate layer in an ice bath and carefully acidify with 1 M HCl to a pH of ~2-3.

-

Final Extraction: Extract the acidified aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the final ether layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to obtain pure (2E,6E)-farnesoic acid.

Protocol for Quantification of this compound by HPLC

This protocol outlines a general method for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[15][16][17]

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid or Formic acid (HPLC grade)

-

This compound standard

-

Sample containing this compound

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Extract lipids from the biological sample using an appropriate method (e.g., Folch or Bligh-Dyer extraction). Saponify the lipid extract if necessary to release free fatty acids. Dissolve the final extract in the mobile phase for injection.

-

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% acetic acid or formic acid) to ensure the carboxylic acid is protonated.[16] A sample gradient could be: start with 60% acetonitrile, increasing to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at approximately 210-220 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the calibration standards to generate a standard curve (peak area vs. concentration). Inject the prepared samples.

-

Quantification: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the standard curve.

Conclusion

This compound is a multifaceted molecule with significant roles in both insect physiology and vertebrate metabolic regulation. Its well-defined structure and chemical properties, coupled with its activity as a biosynthetic precursor and a nuclear receptor ligand, make it a compelling target for further research. The information and protocols provided in this guide offer a solid foundation for scientists and researchers aiming to explore the chemical biology and therapeutic potential of this compound and its derivatives. A thorough understanding of its synthesis, analysis, and biological mechanisms of action is paramount for advancing its application in pest management, aquaculture, and human medicine.

References

- 1. File:Insect Juvenile Hormone III Synthesis Pathways.png - Wikimedia Commons [commons.wikimedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthetic Pathway of Insect Juvenile Hormone III in Cell Suspension Cultures of the Sedge Cyperus iria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C15H24O2 | CID 5275507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hplc.eu [hplc.eu]

- 16. agilent.com [agilent.com]

- 17. benchchem.com [benchchem.com]

The Physiological Role of Farnesoic Acid in Shrimp Reproduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesoic acid (FA), a sesquiterpenoid hormone, plays a crucial, albeit often indirect, role in the reproductive processes of shrimp. While much of the research has focused on its more stable methylated derivative, methyl farnesoate (MF), FA is the immediate precursor to MF and is increasingly recognized for its own potential regulatory functions. This technical guide provides an in-depth overview of the physiological functions of this compound in shrimp reproduction, with a focus on vitellogenesis and ovarian maturation. It summarizes key quantitative data, outlines common experimental protocols, and visualizes the known signaling pathways to serve as a comprehensive resource for researchers in crustacean endocrinology and aquaculture.

Introduction

The regulation of reproduction in crustaceans is a complex interplay of various hormones, with sesquiterpenoids playing a central role analogous to juvenile hormones in insects.[1][2] In shrimp, this compound (FA) and methyl farnesoate (MF) are key players in this regulatory network.[3] FA is synthesized from farnesyl pyrophosphate and is then converted to MF by the enzyme this compound O-methyltransferase (FAMeT).[3][4] While MF has been extensively studied for its role in stimulating ovarian maturation and vitellogenesis, the direct physiological functions of FA are less understood, though evidence suggests it is not merely a passive precursor.[1][5] This guide will delve into the known functions of FA, its relationship with MF, and the experimental approaches used to elucidate its role in shrimp reproduction.

This compound and Female Reproduction

The primary role of this compound in female shrimp reproduction is intrinsically linked to vitellogenesis, the process of yolk protein synthesis and accumulation in the oocytes.

Vitellogenesis and Ovarian Maturation

This compound is implicated in the regulation of vitellogenin (Vg), the precursor to the major egg yolk protein, vitellin. The hepatopancreas is a key site for Vg synthesis in many crustacean species.[2][6] In vitro studies have shown that FA treatment of hepatopancreas tissue from the crab Charybdis feriatus and the lobster Homarus americanus can upregulate the expression of the vitellogenin gene.[1] Similarly, in the shrimp Neocaridina davidi, FA treatment of hepatopancreas tissue resulted in the differential expression of 112 genes, suggesting a distinct regulatory role from MF.[2][7]

The conversion of FA to MF is a critical step, as MF is a potent stimulator of ovarian development.[6][8] Administration of MF has been shown to increase the gonad-somatic index (GSI), oocyte diameter, and vitellogenin levels in several shrimp species.[5][9] While direct quantitative data on the effects of FA alone on these parameters are scarce, its role as the immediate precursor to MF underscores its importance.

Quantitative Data on Sesquiterpenoid Effects on Female Reproduction

The following tables summarize quantitative data from studies on the effects of methyl farnesoate (MF), the direct derivative of this compound, on key reproductive parameters in female shrimp. Data focusing solely on this compound is limited in the current literature.

Table 1: Effect of Methyl Farnesoate (MF) on Ovarian Maturation in Macrobrachium rosenbergii

| Treatment Group | Ovarian Index (%) | Oocyte Diameter (µm) | Ovarian Vitellogenin (µg/mg protein) | Ovarian Total Protein (% change from control) | Ovarian Total Lipid (% change from control) |

| Control | 1.8 ± 0.2 | 150 ± 15 | 25 ± 3 | - | - |

| Eyestalk Ablation (ESX) | 4.5 ± 0.5 | 350 ± 30 | 75 ± 8 | +145.07 | +72.05 |

| MF Injected (10⁻⁸ mol/prawn) | 6.2 ± 0.6 | 450 ± 40 | 110 ± 12 | +315.21 | +118.39 |

(Data adapted from Hemalatha et al.[5][9])

Table 2: Effect of Methyl Farnesoate (MF) on Reproductive Parameters in Litopenaeus vannamei

| Treatment Group | Survival Rate (%) | Molting Number (per individual) | Gonad-Somatic Index (GSI) |

| Control | 90.0 | 1.2 | 1.5 ± 0.2 |

| 0.1 µg MF | 80.0 | 1.8 | 2.5 ± 0.3 |

| 1.0 µg MF | 73.3 | 2.5 | 3.5 ± 0.4 |

| Eyestalk Ablation (ESA) | 50.0 | 2.8 | 3.8 ± 0.5 |

(Data adapted from Jo et al.[10][11])

This compound and Male Reproduction

The role of this compound and its derivatives in male shrimp reproduction is significantly less studied than in females. However, some evidence suggests their involvement in testicular development and spermatogenesis. In male decapods, MF injection has been reported to increase spermatozoal production.[12] In the white shrimp Litopenaeus vannamei, while a preliminary study did not find a significant effect of MF on spermatophore quality, changes in MF levels have been associated with testicular development in other crustaceans.[12][13] The direct role of FA in these processes remains an area for future research.

Signaling Pathways

The precise signaling pathway for this compound in shrimp is not fully elucidated but is thought to be closely related to that of methyl farnesoate, which acts through a nuclear receptor complex. The proposed pathway involves the binding of MF to a receptor complex, likely a heterodimer of the Farnesoid X receptor (FXR) and the Retinoid X receptor (RXR), which then binds to response elements on the DNA to regulate the transcription of target genes, such as vitellogenin.[8]

References

- 1. Sesquiterpenoid Hormones this compound and Methyl Farnesoate Regulate Different Gene Sets in Shrimp Neocaridina davidi Hepatopancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Function and cellular localization of this compound O-methyltransferase (FAMeT) in the shrimp, Metapenaeus ensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A this compound O-methyltransferase (FAMeT) from Exopalaemon carinicauda is responsive to Vibrio anguillarum and WSSV challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. pmaquasupply.com [pmaquasupply.com]

- 7. researchgate.net [researchgate.net]

- 8. Physiology of Ovarian Development in Crustaceans: Interactions Among Hormones, Nutrients, and Environmental Factors From Integrated Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. oak.go.kr [oak.go.kr]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on Farnesoic Acid O-Methyltransferase (FAMeT) Activity for Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesoic acid O-methyltransferase (FAMeT) is a pivotal enzyme in the biosynthesis of juvenile hormones (JHs) in insects and methyl farnesoate (MF) in crustaceans. By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to this compound (FA), FAMeT plays a critical role in regulating a myriad of physiological processes, including development, metamorphosis, reproduction, and diapause. This technical guide provides a comprehensive overview of FAMeT, including its biochemical function, its position within key signaling pathways, and detailed methodologies for its study. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in endocrinology, entomology, crustacean biology, and the development of novel pesticides and aquaculture therapeutics.

Introduction

This compound O-methyltransferase (FAMeT) is a member of the S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily. It catalyzes the final step in the biosynthesis of methyl farnesoate (MF), a crucial hormone in crustaceans, and a key intermediate in the juvenile hormone (JH) biosynthesis pathway in many insect species.[1][2][3][4][5][6] The resulting MF can then be epoxidized to form JH III, the most common form of JH in insects. Given the essential roles of MF and JH in arthropod physiology, FAMeT represents a significant target for both basic research and the development of targeted pest and disease control strategies. This guide will delve into the core aspects of FAMeT activity, providing researchers with the necessary information to design and execute experiments to investigate this important enzyme.

Biochemical Properties and Function

FAMeT facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the carboxyl group of this compound (FA). This reaction yields methyl farnesoate (MF) and S-adenosyl-L-homocysteine (SAH).[3] The enzyme is typically active in specific endocrine glands, such as the corpora allata in insects and the mandibular organ in crustaceans.[7][8]

Reaction: this compound + S-Adenosyl-L-Methionine -> Methyl Farnesoate + S-Adenosyl-L-Homocysteine

The activity of FAMeT is a critical regulatory point in the JH/MF biosynthetic pathway and is subject to control by various neuropeptides, including allatostatins (which are inhibitory) and allatotropins (which are stimulatory).[9][10]

Signaling Pathways Involving FAMeT

FAMeT is a key enzyme in the juvenile hormone (JH) and methyl farnesoate (MF) biosynthetic pathways, which are central to the endocrine regulation of many aspects of arthropod life.

Juvenile Hormone Biosynthetic Pathway in Insects

In insects, the biosynthesis of JH begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP).[7][11] A series of enzymes then convert FPP to this compound. FAMeT then catalyzes the methylation of this compound to methyl farnesoate, which is subsequently epoxidized to form active JH.[10] The JH signaling pathway involves the binding of JH to its receptor, Methoprene-tolerant (Met), which then forms a heterodimer with another bHLH-PAS protein, Taiman (Tai) or SRC.[12] This complex then regulates the transcription of target genes, such as Krüppel homolog 1 (Kr-h1), to mediate the anti-metamorphic and reproductive effects of JH.[12]

Methyl Farnesoate Biosynthesis and Signaling in Crustaceans

Similar to insects, the biosynthesis of MF in crustaceans follows the mevalonate pathway to produce FPP, which is then converted to this compound.[13] FAMeT then catalyzes the final step of methylating this compound to produce MF.[8] MF signaling is thought to be mediated by a receptor complex homologous to the insect JH receptor, involving Methoprene-tolerant (Met) and Steroid receptor coactivator (SRC).[14][15] This complex is believed to regulate the expression of downstream target genes that control processes such as molting and reproduction.[8][16][17]

Data Presentation

Quantitative data on the kinetic properties of FAMeT are not extensively available in the public literature. The following tables summarize the currently accessible data. Further research is required to fully characterize the enzymatic activity of FAMeT from a wider range of species.

Table 1: Kinetic Parameters of this compound O-Methyltransferase (FAMeT)

| Species | Substrate | kcat (s⁻¹) | Km (µM) | Vmax | Source |

| Diaphorina citri (Asian citrus psyllid) | This compound (FA) | 0.752 x 10⁻³ | N/A | N/A | [18] |

| Diaphorina citri (Asian citrus psyllid) | homoFA | 0.217 x 10⁻³ | N/A | N/A | [18] |

| Diaphorina citri (Asian citrus psyllid) | JH Acid I (cis/trans/cis) | 0.081 x 10⁻³ | N/A | N/A | [18] |

| Diaphorina citri (Asian citrus psyllid) | JH Acid III (2E, 6E, 10cis) | 0.013 x 10⁻³ | N/A | N/A | [18] |

| Diaphorina citri (Asian citrus psyllid) | JH Acid I (trans/cis/cis) | 0.003 x 10⁻³ | N/A | N/A | [18] |

| N/A: Data not available in the cited literature. |

Table 2: Inhibitor Constants for this compound O-Methyltransferase (FAMeT)

| Inhibitor | Species | IC50 (nM) | Ki (nM) | Source |

| Data Not Available | - | - | - | - |

| Comprehensive data on specific inhibitors and their IC50 or Ki values for FAMeT are currently lacking in published research. |

Table 3: Specific Activity of this compound O-Methyltransferase (FAMeT)

| Species | Tissue/Fraction | Specific Activity | Source |

| Data Not Available | - | - | - |

| Specific activity values for purified or partially purified FAMeT are not consistently reported in the available literature. |

Experimental Protocols

Several methods can be employed to measure FAMeT activity. The choice of assay depends on the available equipment, the required sensitivity, and the specific research question.

Radiochemical Assay for FAMeT Activity

This is the most commonly cited method for measuring FAMeT activity and is considered the gold standard due to its high sensitivity.[1][19]

Principle: This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) into this compound to produce [³H]methyl farnesoate.

Materials:

-

Enzyme source (e.g., corpora allata or mandibular organ homogenate, purified or recombinant FAMeT)

-

This compound (FA)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

-

Assay buffer (e.g., Tris-HCl with DTT)

-

Quenching solution (e.g., isooctane (B107328) or other organic solvent)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. A typical reaction mixture (50-100 µL) contains:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM DTT)

-

This compound (e.g., 10-50 µM)

-

[³H]SAM (e.g., 1-5 µCi)

-

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme source.

-

Incubate the reaction for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of quenching solution (e.g., isooctane).

-

Vortex vigorously to extract the [³H]methyl farnesoate into the organic phase.

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the organic phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [³H]SAM.

HPLC-Based Assay for FAMeT Activity

This method offers a non-radioactive alternative for quantifying MF production.

Principle: This assay involves the separation and quantification of the product, methyl farnesoate, from the substrate, this compound, using high-performance liquid chromatography (HPLC).

Materials:

-

Enzyme source

-

This compound (FA)

-

S-adenosyl-L-methionine (SAM)

-

Assay buffer

-

Quenching solution (e.g., acetonitrile (B52724) or methanol (B129727) with acid)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)

-

Methyl farnesoate standard

Protocol:

-

Perform the enzymatic reaction as described in the radiochemical assay protocol (steps 1-4), but using non-radiolabeled SAM.

-

Stop the reaction by adding a quenching solution that will precipitate the protein (e.g., ice-cold acetonitrile).

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate the substrate and product using an appropriate gradient of mobile phases (e.g., acetonitrile and water).

-

Detect and quantify the methyl farnesoate peak by comparing its retention time and peak area to a standard curve of known MF concentrations.

Coupled Spectrophotometric Assay for FAMeT Activity

This continuous assay provides real-time measurement of enzyme activity.[20][21][22][23][24]

Principle: This assay couples the production of SAH, the by-product of the FAMeT reaction, to a series of enzymatic reactions that result in a measurable change in absorbance. For example, SAH can be hydrolyzed to adenosine (B11128) and homocysteine by SAH hydrolase. Adenosine can then be deaminated by adenosine deaminase to inosine, which results in a decrease in absorbance at 265 nm.

Materials:

-

Enzyme source

-

This compound (FA)

-